molecular formula C12H21NO2 B1443463 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde CAS No. 1248732-11-7

1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde

Cat. No. B1443463
M. Wt: 211.3 g/mol
InChI Key: YDSAEIKJWRAUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde consists of a cyclohexane ring with a carbaldehyde (CHO) group and a morpholin-4-ylmethyl group attached . The morpholine ring contains a nitrogen atom and an oxygen atom, making it a heterocyclic compound .


Physical And Chemical Properties Analysis

1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde has a molecular weight of 211.3 g/mol and a molecular formula of C12H21NO2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Cyclocondensation of cyclohexene-4-carbaldehyde, which is structurally related to 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde, with morpholine leads to the production of various heterocyclic compounds like 4H-chromenes, 4H-thiopyrans, hexahydroquinolines, dihydropyridines, and pyrindines (Dyachenko, 2005).

Combustion Chemistry

  • Morpholine, a related compound, is studied for its combustion chemistry as a model for oxygenated nitrogen-containing fuels. This research is significant for understanding the conversion of fuel-nitrogen in the combustion of biomass-derived fuels, which has implications for pollutant emission control (Lucassen et al., 2009).

Organic Synthesis

  • The compound 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde can be used in organic synthesis processes. For example, it can react with lead tetraacetate to produce N-acetyl-morpholine and various ketones (Corbani, Rindonek, Scolastico, 1973).

Biofuel Research

  • In the context of biofuels, morpholine derivatives are studied for their role in combustion chemistry and fuel-nitrogen conversion, which is crucial for developing cleaner burning biomass-derived fuels (Lucassen et al., 2011).

Chemical Reactions and Stereochemistry

  • The compound has also been utilized in studies focusing on the synthesis and analysis of stereochemistry in chemical reactions, which contributes to the broader understanding of organic chemistry and molecular structures (Ertan et al., 1997).

Nucleophilic Behavior Studies

  • Research on the nucleophilic behavior of morpholino ethenes, which are related to 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde, contributes to the understanding of reactions involving secondary amines (Ferri, Pitacco, Valentin, 1978).

properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-11-12(4-2-1-3-5-12)10-13-6-8-15-9-7-13/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSAEIKJWRAUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde
Reactant of Route 2
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde
Reactant of Route 3
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde
Reactant of Route 4
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde
Reactant of Route 5
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde
Reactant of Route 6
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde

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